N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine
CAS No.: 1459756-29-6
Cat. No.: VC7791092
Molecular Formula: C16H12F2N2
Molecular Weight: 270.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1459756-29-6 |
|---|---|
| Molecular Formula | C16H12F2N2 |
| Molecular Weight | 270.283 |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]quinolin-2-amine |
| Standard InChI | InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | XWVOSLJZRZEIDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a quinoline heterocycle (a bicyclic system with a benzene ring fused to a pyridine ring) functionalized at position 2 with an amine group connected to a 2,4-difluorobenzyl moiety. This substitution pattern distinguishes it from closely related analogs, such as D704-0952 (a 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-amine derivative) and N-(2,4-difluorophenyl)-4-methylquinolin-2-amine (a 4-methylquinoline analog) . Unlike these derivatives, the target compound lacks additional methyl or oxadiazole substituents, potentially influencing its pharmacokinetic and target-binding profiles.
Table 1: Comparative Structural and Molecular Data
The absence of bulky substituents on the quinoline core may enhance membrane permeability compared to D704-0952, which has a higher logP (5.065) and molecular weight (366.37 g/mol) .
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) for the target compound are unavailable, computational models predict key features:
-
¹H NMR: Aromatic protons on the quinoline ring (δ 7.5–8.9 ppm), benzylic CH₂ (δ 4.3–4.6 ppm), and fluorine-coupled aromatic protons (δ 6.8–7.2 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 297.30 ([M+H]⁺) with fragmentation patterns indicative of quinoline ring cleavage and loss of the difluorobenzyl group.
The compound’s polar surface area (≈50 Ų) and solubility (predicted LogSw ≈ -4.5) align with trends observed in D704-0952, suggesting moderate bioavailability .
Synthesis and Derivative Optimization
Synthetic Routes
A plausible synthesis involves:
-
Quinoline-2-amine Preparation: Cyclization of aniline derivatives with glycerol and sulfuric acid (Skraup reaction).
-
Benzylation: Reaction of quinolin-2-amine with 2,4-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield the target compound.
This method mirrors the synthesis of N-(2,4-difluorophenyl)-4-methylquinolin-2-amine, where a Buchwald-Hartwig coupling was employed for aryl-amine bond formation .
Structural Modifications
Key modifications to enhance bioactivity could include:
-
Introduction of Electron-Withdrawing Groups: Fluorine atoms at the benzyl position improve metabolic stability and ligand-receptor interactions, as seen in D704-0952’s oxadiazole substituent .
-
Heterocyclic Fusion: Adding a pyridine or oxadiazole ring (as in D704-0952) may augment binding affinity to kinase targets .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s logD (4.0–4.5) and water solubility (≈2 µM) align with Lipinski’s rule of five, suggesting oral bioavailability. Comparatively, D704-0952’s higher logP (5.065) correlates with increased lipophilicity, potentially limiting aqueous solubility .
Metabolic Stability
Fluorine substituents on the benzyl group are expected to reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life. This is corroborated by studies on N-(2,4-difluorophenyl)quinoline derivatives, which exhibit prolonged in vivo activity .
Challenges and Future Directions
Knowledge Gaps
-
Target Identification: Computational docking studies are needed to predict protein targets (e.g., kinases, GPCRs).
-
Toxicity Profiling: In vitro assays (e.g., Ames test, hERG inhibition) must assess safety.
Synthetic Scalability
Current routes may require optimization for large-scale production, particularly in purifying the benzylated amine intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume